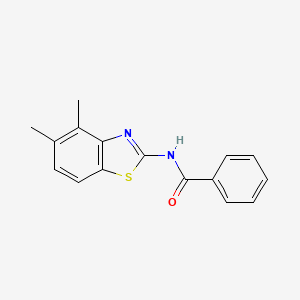

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide” is a compound that belongs to the class of organic compounds known as 2,4,5-trisubstituted thiazoles . It is efficient over a large range of polymers and small molecule derivatives, commercially available, soluble in established processing solvents and generally considered to be air stable .

Synthesis Analysis

The synthesis of similar compounds has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, heating compounds with a two-fold molar excess of acyl or sulfonyl chloride in the presence of triethylamine (TEA) leads to the formation of products substituted both at the nitrogen atom of the imine C=N-H moiety and at the N -1 position of the 4,5-dihydro-1 H -imidazole ring .Molecular Structure Analysis

The molecular structure of “this compound” and its analogues have been studied extensively. For example, one analogue with docking score = −6.771 kcal/mol has shown stronger H-bond with amino acid (Thr184 and Gly97) showing an efficient binding within the binding site of HSP-90 in comparison with the native ligand Onalespib (XJX) a potent inhibitor of Hsp90 .Chemical Reactions Analysis

Benzothiazole derivatives have been found to have diverse chemical reactivity and broad spectrum of biological activity . They have been investigated for their larvicidal and adulticidal activities against Aedes aeaegypti .Mecanismo De Acción

Target of Action

N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide is a benzothiazole derivative . Benzothiazole derivatives have been found to exhibit a wide range of biological activities, including antimicrobial, antifungal, and antitumor properties . The primary targets of these compounds are often enzymes or proteins that play crucial roles in the biochemical pathways of the target organisms .

Mode of Action

Benzothiazole derivatives have been reported to inhibit various enzymes, such as dihydroorotase, dna gyrase, and tyrosine kinase . These enzymes are involved in essential biological processes, and their inhibition can disrupt the normal functioning of cells, leading to cell death .

Biochemical Pathways

Benzothiazole derivatives have been found to affect several biochemical pathways. For instance, they can inhibit the synthesis of folic acid, a crucial component for the growth and reproduction of microorganisms . They can also interfere with DNA replication and protein synthesis by inhibiting enzymes like DNA gyrase .

Pharmacokinetics

Its metabolic stability and the presence of metabolic enzymes can influence its metabolism and excretion .

Result of Action

The molecular and cellular effects of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide are likely to be related to its inhibitory effects on key enzymes. By inhibiting these enzymes, the compound can disrupt essential biological processes, leading to cell death . For instance, benzothiazole derivatives have been found to induce cell cycle arrest and apoptosis in cancer cells .

Action Environment

The action, efficacy, and stability of N-(4,5-dimethylbenzo[d]thiazol-2-yl)benzamide can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other substances that can interact with the compound, and the specific characteristics of the target cells or organisms .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several advantages as a research tool. It is relatively easy to synthesize and has been shown to exhibit a range of biological activities. Moreover, it can be used to study various biological processes, such as apoptosis, oxidative stress, and neurodegeneration. However, there are also some limitations to its use in lab experiments. This compound can be toxic to cells at high concentrations and may exhibit nonspecific effects on cellular processes. Therefore, careful dose-response studies are necessary to ensure that the observed effects are specific to this compound.

Direcciones Futuras

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has several potential future directions for research. It may be used to develop new anticancer agents that target specific signaling pathways involved in cancer cell survival. Moreover, it may be used to study the role of oxidative stress in neurodegenerative diseases and to develop new treatments for these conditions. Furthermore, this compound may be used to develop new antimicrobial agents that target bacterial and fungal infections. Finally, further studies are needed to better understand the mechanism of action of this compound and its potential effects on cellular processes.

Métodos De Síntesis

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide can be synthesized using various methods, including the reaction of 4,5-dimethyl-2-aminobenzenethiol with 2-bromoacetophenone in the presence of a base, such as potassium carbonate. The resulting product is then oxidized using hydrogen peroxide to obtain this compound. Other methods involve the use of different reagents and catalysts, such as iodine and cerium ammonium nitrate.

Aplicaciones Científicas De Investigación

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide has been widely used in scientific research as a tool to study various biological processes. It has been shown to exhibit anticancer activity by inducing apoptosis in cancer cells. This compound has also been used to study the role of oxidative stress in neurodegenerative diseases, such as Alzheimer's disease. Moreover, it has been shown to have antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Propiedades

IUPAC Name |

N-(4,5-dimethyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS/c1-10-8-9-13-14(11(10)2)17-16(20-13)18-15(19)12-6-4-3-5-7-12/h3-9H,1-2H3,(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHCANPJSZCQYII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=C1)SC(=N2)NC(=O)C3=CC=CC=C3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2910785.png)

![(1S,6R)-2-Azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2910789.png)

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-3-methoxybenzamide](/img/structure/B2910790.png)

![1,3-Dimethyl-7-(2-methylphenyl)-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2910794.png)

![N-(3-Cyano-4,5,6,7-tetrahydro-benzo[b]thiophen-2-yl)-2-{3-ethyl-2-[(Z)-ethylimino]-4-oxo-thiazolidin-5-yl}-acetamide](/img/structure/B2910804.png)

![4-[(2-chloroanilino)methylene]-2-phenyl-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2910806.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-[2-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2910807.png)

![Tert-butyl 4-oxo-8-azaspiro[4.5]dec-2-ene-8-carboxylate](/img/structure/B2910808.png)